2-[(4-amino-6-hydroxy-2-pyrimidinyl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-[(4-amino-6-hydroxy-2-pyrimidinyl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a pyrimidine ring substituted with an amino and hydroxy group, a sulfanyl linkage, and a phenyl ring substituted with chloro and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-amino-6-hydroxy-2-pyrimidinyl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: The pyrimidine ring can be synthesized through a condensation reaction involving a suitable aldehyde and an amine.
Introduction of the sulfanyl group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using a thiol reagent.
Acetylation: The acetamide moiety is introduced through an acetylation reaction using acetic anhydride or acetyl chloride.
Substitution on the phenyl ring: The chloro and trifluoromethyl groups are introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(4-amino-6-hydroxy-2-pyrimidinyl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-[(4-amino-6-hydroxy-2-pyrimidinyl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(4-amino-6-hydroxy-2-pyrimidinyl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- **2-[(4-amino-6-hydroxy-2-pyrimidinyl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
- **2-[(4-amino-6-hydroxy-2-pyrimidinyl)sulfanyl]-N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide
- **2-[(4-amino-6-hydroxy-2-pyrimidinyl)sulfanyl]-N-[2-bromo-5-(trifluoromethyl)phenyl]acetamide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chloro and trifluoromethyl groups on the phenyl ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF3N4O2S/c14-7-2-1-6(13(15,16)17)3-8(7)19-11(23)5-24-12-20-9(18)4-10(22)21-12/h1-4H,5H2,(H,19,23)(H3,18,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKUUJSJGGHUASX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC(=O)CSC2=NC(=CC(=O)N2)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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